molecular formula C22H25FN4O2 B1682387 Toceranib CAS No. 356068-94-5

Toceranib

Katalognummer: B1682387
CAS-Nummer: 356068-94-5
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: SRSGVKWWVXWSJT-ATVHPVEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Toceranib, unter dem Markennamen Palladia vertrieben, ist ein Rezeptortyrosinkinase-Inhibitor, der hauptsächlich in der Veterinärmedizin zur Behandlung von Mastzelltumoren bei Hunden eingesetzt wird. Es ist das erste Medikament, das speziell für die Behandlung von Krebs bei Hunden entwickelt wurde . This compound wirkt durch Hemmung bestimmter Proteine, die an Wachstum und Ausbreitung von Krebszellen beteiligt sind, und ist somit ein wertvolles Werkzeug in der veterinärmedizinischen Onkologie .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Toceranib wird durch eine Reihe chemischer Reaktionen synthetisiert, bei denen seine Indolinon-Struktur gebildet wird. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

  • Bildung des Indol-Kerns.
  • Einführung des Fluoratoms.
  • Bildung des Pyrrolrings.
  • Kopplung des Pyrrols und des Indol-Moleküls.

Die Reaktionsbedingungen beinhalten oft die Verwendung verschiedener Reagenzien wie Fluorierungsmittel, Kupplungsreagenzien und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um pharmazeutische Standards zu erfüllen. Das Endprodukt wird oft als sein Phosphatsalz, Toceranibphosphat, formuliert, um seine Stabilität und Bioverfügbarkeit zu verbessern .

Analyse Chemischer Reaktionen

Interaction with Nanohydroxyapatite

Recent studies have explored the interaction between toceranib and nanohydroxyapatite (nHAp), revealing significant insights into its release mechanisms and stability in biological environments. This compound can precipitate as its phosphate salt when it reacts with phosphate ions in phosphate-buffered saline (PBS) at physiological pH levels. This interaction is characterized by:

  • Surface Adsorption : this compound interacts with nHAp primarily through surface adsorption rather than forming strong chemical bonds .

  • Release Profile : The release of this compound from nHAp exhibits a biphasic pattern, with an initial burst release followed by a slower sustained release. Approximately 16.7% of this compound is released within the first five minutes, and total release reaches around 22.7% after 24 hours .

Pharmacokinetics and Stability

The pharmacokinetic properties of this compound have been studied extensively, particularly in canine patients. Key parameters include:

ParameterValue
Elimination half-life (t1/2t_{1/2}
)16.4 ± 3.6 hours
Time to maximum plasma concentration (TmaxT_{max}
)5.3 ± 1.6 hours
Maximum plasma concentration (CmaxC_{max}
)86 ± 22 ng/mL
Area under the plasma concentration-time curve (AUC048AUC_{0-48}
)1833 ± 508 ng·h/mL

These parameters indicate that this compound has a relatively long half-life, allowing for effective dosing schedules .

Biological Activity and Mechanism of Action

This compound's primary mechanism involves inhibition of receptor tyrosine kinases associated with tumor angiogenesis and growth. Its effectiveness has been documented in various solid tumors in dogs, demonstrating clinical benefits in a significant percentage of treated cases:

  • Clinical Responses : In studies involving dogs with different types of tumors, clinical benefit was observed in approximately 74% of cases treated with this compound .

  • Targeted Kinases : The drug inhibits multiple kinases, including those involved in angiogenesis (VEGFR) and tumor growth (PDGFR and c-KIT), which contributes to its antitumor activity .

Future Research Directions

Continued research into the chemical reactions involving this compound will further elucidate its mechanisms of action and improve therapeutic strategies for cancer treatment in both veterinary and potentially human medicine.

This comprehensive overview highlights the importance of understanding the chemical behavior of this compound to optimize its therapeutic use while minimizing side effects associated with rapid drug release profiles.

Wissenschaftliche Forschungsanwendungen

Canine Mast Cell Tumors (MCTs)

Toceranib is primarily approved for the treatment of canine MCTs. Clinical trials have established its effectiveness:

  • A multi-center, placebo-controlled study reported an objective response rate (ORR) of 42.8% in dogs treated with this compound, with significant improvements in health-related quality of life compared to placebo .
  • In another study, clinical benefit was observed in 74% of dogs with MCTs, highlighting its potential to induce tumor regression or stabilization .

Other Tumor Types

Research indicates that this compound may also be effective against other tumor types:

  • Anal Sac Adenocarcinoma : Preliminary studies suggest a clinical benefit rate of approximately 87.5% , with notable partial responses observed .
  • Thyroid Carcinoma : this compound showed promising results in dogs with thyroid carcinoma, with several achieving stable disease .
  • Renal Cell Carcinoma : this compound demonstrated potent cytotoxic effects and anti-angiogenic properties, contributing to the management of renal cell carcinoma in dogs .

Immunomodulatory Effects

Recent studies have explored the immunomodulatory properties of this compound:

  • A clinical trial indicated that this compound administration significantly decreased regulatory T cells (Treg) in the peripheral blood of dogs with cancer, which could enhance anti-tumor immunity .
  • The combination of this compound with cyclophosphamide further increased serum levels of interferon-gamma, suggesting potential benefits in enhancing immune responses against tumors .

Safety Profile

The safety profile of this compound has been generally favorable:

  • Adverse effects are typically manageable and include gastrointestinal disturbances and mild hematological changes. Serious adverse events are rare and often resolved with dose adjustments or supportive care .
  • Studies have shown that the drug can be administered continuously without requiring routine treatment breaks, which is beneficial for maintaining quality of life during therapy .

Summary Table of Clinical Findings

Tumor TypeObjective Response RateClinical Benefit RateNotable Findings
Canine Mast Cell Tumors42.8%74%Significant improvement in quality of life
Anal Sac AdenocarcinomaN/A87.5%High rate of partial responses
Thyroid CarcinomaN/AN/APositive response rates observed
Renal Cell CarcinomaN/AN/APotent cytotoxic effects noted

Vergleich Mit ähnlichen Verbindungen

Toceranib ähnelt anderen Rezeptortyrosinkinase-Inhibitoren wie Sunitinib und Masitinib. Es hat jedoch einzigartige Eigenschaften, die es in der Veterinärmedizin besonders wirksam machen:

    Sunitinib: Eine Schwesterverbindung zu this compound, die in der Krebstherapie beim Menschen eingesetzt wird.

    Masitinib: Ein weiterer Tyrosinkinase-Inhibitor, der in der Veterinärmedizin eingesetzt wird.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Zulassung für Mastzelltumoren bei Hunden und seinem dualen Wirkmechanismus, was es zu einem wertvollen Werkzeug in der veterinärmedizinischen Onkologie macht .

Biologische Aktivität

Toceranib phosphate, marketed as Palladia®, is a small molecule receptor tyrosine kinase (RTK) inhibitor primarily used in veterinary oncology for the treatment of various tumors in dogs, particularly mast cell tumors (MCTs). It functions by blocking multiple RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-KIT, which are crucial in tumor growth, angiogenesis, and metastasis. This article delves into the biological activity of this compound, supported by clinical studies and case analyses.

This compound acts as a competitive inhibitor of ATP, preventing the phosphorylation of RTKs. This inhibition disrupts downstream signaling pathways that promote tumor cell proliferation and survival. The primary targets include:

  • VEGFR : Inhibits angiogenesis.
  • PDGFR : Affects cellular proliferation.
  • c-KIT : Particularly relevant in MCTs, where mutations often lead to enhanced tumor growth.

Case Studies and Clinical Trials

  • Mast Cell Tumors (MCTs) :
    • A randomized controlled trial evaluated this compound in dogs with non-resectable Grade II and III MCTs. The response rate was significantly higher in the this compound group (37.2%) compared to the placebo group (7.9%) .
    • In a cohort study involving 145 dogs treated with this compound, an overall response rate of 42.8% was observed, with complete responses in 21 dogs and partial responses in 41 .
  • Other Tumor Types :
    • This compound has shown clinical benefits in other solid tumors such as anal sac adenocarcinoma and thyroid carcinoma. In one study, 74% of dogs exhibited clinical benefit across various tumor types .
    • A multi-institutional retrospective analysis reported that 89% of dogs with aortic body chemodectoma achieved clinical benefit from this compound treatment .
  • Combination Therapies :
    • This compound has been evaluated in combination with other chemotherapeutics. In one study involving doxorubicin followed by this compound, the median progression-free interval was reported as 240 days for those achieving clinical benefit .

Table: Summary of Clinical Responses to this compound

Tumor TypeTotal Dogs TreatedComplete Response (CR)Partial Response (PR)Stable Disease (SD)Overall Response Rate (%)
Mast Cell Tumors1452141N/A42.8
Anal Sac Adenocarcinoma32820N/A87.5
Aortic Body Chemodectoma27161789

Safety Profile

This compound is generally well-tolerated, but some adverse effects have been reported, including gastrointestinal disturbances and hematological changes. Close monitoring during treatment is recommended to manage any potential side effects.

Adverse Effects Observed

  • Mild gastrointestinal upset
  • Thrombocytopenia
  • Neutropenia

Eigenschaften

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSGVKWWVXWSJT-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189076
Record name Toceranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356068-94-5
Record name Toceranib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356068-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Toceranib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toceranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOCERANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59L7Y0530C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5-Fluoro-1,3-dihydro-indol-2-one was condensed with 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-pyrrolidin-1-yl-ethyl)-amide to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-pyrrolidin-1-yl-ethyl)-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Toceranib
Reactant of Route 2
Reactant of Route 2
Toceranib
Reactant of Route 3
Reactant of Route 3
Toceranib
Reactant of Route 4
Reactant of Route 4
Toceranib
Reactant of Route 5
Reactant of Route 5
Toceranib
Reactant of Route 6
Reactant of Route 6
Toceranib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.